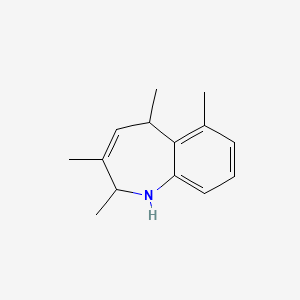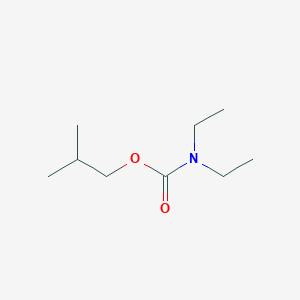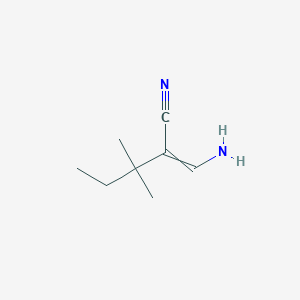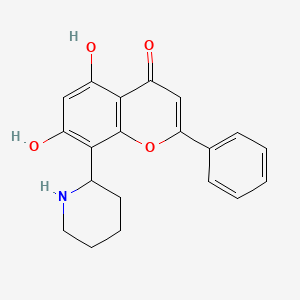
N,O-Didemethylbuchenavianine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Didemethylbuchenavianine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of the natural product buchenavianine, which is known for its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didemethylbuchenavianine typically involves multiple steps, starting from the natural product buchenavianine. The key steps include demethylation reactions, which can be achieved using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,O-Didemethylbuchenavianine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride (CCl4).
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N,O-Didemethylbuchenavianine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,O-Didemethylbuchenavianine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Buchenavianine: The parent compound from which N,O-Didemethylbuchenavianine is derived.
N,O-Dimethylbuchenavianine: A methylated derivative with different biological activities.
Uniqueness
This compound is unique due to its specific demethylated structure, which imparts distinct chemical and biological properties compared to its methylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91147-19-2 |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-phenyl-8-piperidin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-14-10-15(23)19-16(24)11-17(12-6-2-1-3-7-12)25-20(19)18(14)13-8-4-5-9-21-13/h1-3,6-7,10-11,13,21-23H,4-5,8-9H2 |
Clave InChI |
QNBKXTFSOOMMAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


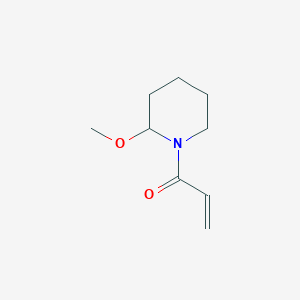
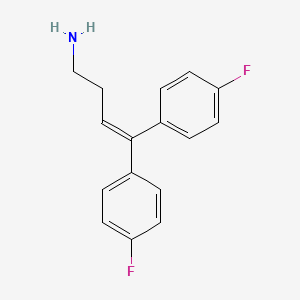
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
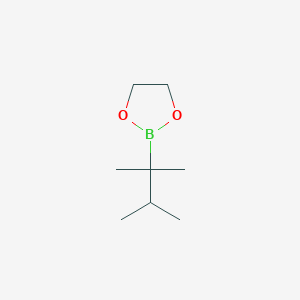
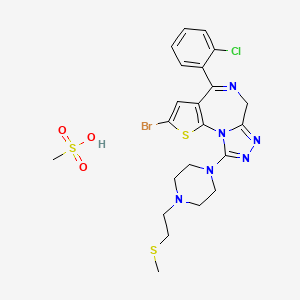

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

